molecular formula C20H22N2O2 B2992328 2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 1008571-62-7

2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Cat. No. B2992328
CAS RN: 1008571-62-7
M. Wt: 322.408
InChI Key: TVZOUAFEWGWMPV-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is known for its unique chemical structure and its ability to interact with biological systems in various ways.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the synthesis of related compounds, demonstrating the versatility and potential applications of 2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in chemical synthesis. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles highlight the compound's role in producing various heterocyclic structures, which are crucial in medicinal chemistry and materials science (Khalafy, Setamdideh, & Dilmaghani, 2002).

Applications in Material Science

  • The compound has potential applications in material science, particularly in the development of corrosion inhibitors and luminescent materials. A study on the electrochemical, surface, and quantum chemical studies of novel imidazole derivatives as corrosion inhibitors for J55 steel in a sweet corrosive environment reveals the broader potential of imidazole derivatives, including the targeted compound, in protecting metals against corrosion (Singh et al., 2017). Additionally, the synthesis of low-cost emitters with a large Stokes' shift demonstrates the application in creating luminescent materials, suggesting the versatility of imidazole derivatives in various industrial applications (Volpi et al., 2017).

properties

IUPAC Name

2-(3-methoxyphenyl)-3-(4-methylphenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-8-10-15(11-9-14)19-21-12-4-7-18(21)20(23)22(19)16-5-3-6-17(13-16)24-2/h3,5-6,8-11,13,18-19H,4,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZOUAFEWGWMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2N3CCCC3C(=O)N2C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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